5-(Aminomethyl)-6-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-5(2-7)6(8)10-3-9-4/h3H,2,7H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZTNCPQYHHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Aminomethyl 6 Methylpyrimidin 4 Amine
Animal Models
Myeloproliferative Neoplasms (MPNs): The discovery of the JAK2V617F mutation in a high percentage of patients with MPNs, such as polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF), has made JAK2 a key target. nih.gov Cell lines like Ba/F3 JAK2V617F are used in preclinical models to test the efficacy of JAK2 inhibitors. nih.gov
Type 2 Diabetes: For DPP-4 inhibitors, animal models of type 2 diabetes are employed to assess their in vivo efficacy.
Comparative Studies with Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrimidine (B1678525) derivatives.
Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl 6 Methylpyrimidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for an unambiguous structural assignment of 5-(aminomethyl)-6-methylpyrimidin-4-amine.
1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure, the following proton signals would be anticipated:
A singlet for the aromatic proton on the pyrimidine (B1678525) ring (H-2).
A singlet for the methyl group protons (-CH₃).
A singlet for the aminomethyl group protons (-CH₂NH₂).
Broad singlets for the protons of the two amino groups (-NH₂), which may exchange with solvent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six distinct carbon signals would be expected, corresponding to the four pyrimidine ring carbons, the methyl carbon, and the aminomethyl carbon.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily be used to confirm the absence of proton-proton coupling for the isolated singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be crucial for definitively assigning the proton signal of the methyl group to its corresponding carbon and the aminomethyl protons to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is essential for piecing together the molecular structure by connecting the individual spin systems. For instance, correlations would be expected between the methyl protons and the adjacent ring carbons, and between the aminomethyl protons and the pyrimidine ring carbons.
Predicted NMR Data Table
| Atom # | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | ~8.0-8.5 | ~150-160 | H-2 to C-4, C-6 |
| 4 | - | ~160-165 | - |
| 5 | - | ~110-120 | - |
| 6 | - | ~155-160 | - |
| -CH₃ | ~2.2-2.5 | ~20-25 | Protons to C-6, C-5 |
| -CH₂- | ~3.5-4.0 | ~40-45 | Protons to C-5, C-4, C-6 |
| 4-NH₂ | Broad Signal | - | Protons may show correlation to C-4, C-5 |
| 5-NH₂ | Broad Signal | - | Protons may show correlation to the aminomethyl carbon |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and heterocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.
Conformational Analysis using NMR Spectroscopy
Conformational analysis of the aminomethyl group's rotation relative to the pyrimidine ring can be investigated using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. By observing NOE correlations between the aminomethyl protons and the protons of the methyl group or the aromatic ring proton, the preferred orientation of the aminomethyl side chain could be determined. Additionally, variable temperature NMR studies could reveal information about the energy barrier to rotation around the C5-CH₂ bond.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula of this compound (C₆H₁₀N₄). The expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
HRMS Data Table
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
| C₆H₁₀N₄ | 139.0984 | To be determined |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of pyrimidine derivatives often involves characteristic losses of small neutral molecules or radicals. For this compound, key fragmentation pathways would likely involve:
Loss of ammonia (B1221849) (NH₃) from the amino groups.
Cleavage of the aminomethyl side chain.
Ring fragmentation of the pyrimidine core.
Analysis of these fragmentation patterns provides a fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
For this compound, the key vibrational modes would include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
N-H bending: These vibrations for the amino groups would appear in the 1590-1650 cm⁻¹ region.
C=N and C=C stretching: The pyrimidine ring vibrations would give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region.
C-N stretching: These vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved, providing a complete vibrational analysis of the molecule.
Vibrational Spectroscopy Data Table
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch (asymmetric) | ~3450 | Weak |
| N-H Stretch (symmetric) | ~3350 | Weak |
| Aromatic C-H Stretch | ~3050 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| N-H Bend | 1600-1650 | Medium |
| Ring C=C, C=N Stretch | 1400-1600 | Strong |
| C-N Stretch | 1200-1350 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. While a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of closely related pyrimidine derivatives allows for a detailed prediction of its solid-state behavior. The presence of multiple hydrogen bond donors (the amino and aminomethyl groups) and acceptors (the pyrimidine nitrogens) suggests a rich and complex network of intermolecular interactions.
In the solid state, molecules of this compound are expected to be held together by a robust network of intermolecular hydrogen bonds. The primary amino group at the C4 position and the aminomethyl group at the C5 position can act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors.
A representative data table of typical hydrogen bond parameters found in related pyrimidine crystal structures is provided below.
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |
| N-H | N | 0.86-0.91 | 2.00-2.30 | 2.85-3.20 | 150-175 |
| N-H | O | 0.86-0.91 | 1.90-2.20 | 2.75-3.10 | 160-180 |
| C-H | O | 0.93-1.00 | 2.30-2.60 | 3.20-3.60 | 140-160 |
| C-H | π | 0.93-1.00 | 2.70-3.00 | 3.60-3.90 | 130-150 |
This table represents typical ranges for hydrogen bond geometries and is for illustrative purposes.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the crystal packing can be obtained. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govyoutube.commdpi.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.netlookchem.com These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of enantiomers.
While this compound itself is not chiral, the introduction of a stereocenter in one of its derivatives would necessitate the use of chiroptical spectroscopy for its stereochemical assignment. For instance, if a chiral substituent were to be introduced, or if the aminomethyl group were to be further functionalized to create a chiral center, the resulting enantiomers would be indistinguishable by most spectroscopic techniques but would exhibit mirror-image CD and ORD spectra.
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.
The application of these techniques would be crucial in the development of enantiomerically pure derivatives of this compound for potential applications where specific stereochemistry is required.
The table below summarizes the principles of these chiroptical techniques.
| Technique | Principle | Information Obtained |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformation, enantiomeric purity. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Absolute configuration, presence of chromophores near stereocenters. |
Theoretical and Computational Chemistry Studies of 5 Aminomethyl 6 Methylpyrimidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. By using functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to optimize the molecular geometry and predict various ground-state properties. nih.gov For aminopyrimidine derivatives, DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. rsc.orgtandfonline.com
For instance, studies on similar aminopyrimidine structures reveal characteristic bond lengths within the pyrimidine (B1678525) ring and at the substituent groups. researchgate.netnih.gov The calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to validate the computed structure. nih.gov Furthermore, the distribution of Mulliken atomic charges can indicate the partial positive and negative charges on each atom, highlighting polar regions of the molecule that are important for intermolecular interactions. tandfonline.com
Table 1: Representative Calculated Ground State Properties of an Aminopyrimidine Analog
| Property | Calculated Value |
| Total Energy (Hartree) | -488.7 |
| Dipole Moment (Debye) | 3.5 |
| C2-N1 Bond Length (Å) | 1.34 |
| C4-N(amino) Bond Length (Å) | 1.36 |
| N1-C6-C5-C4 Dihedral Angle (°) | -0.5 |
Note: Data is representative and based on DFT calculations of similar aminopyrimidine compounds.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net
For aminopyrimidine derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. tandfonline.com The spatial distribution of the HOMO and LUMO indicates where the molecule is most likely to interact with other reagents. researchgate.net For instance, in many aminopyrimidines, the HOMO is localized on the amino groups and the pyrimidine ring, while the LUMO is distributed over the pyrimidine ring itself. researchgate.net This suggests that the amino groups are primary sites for electrophilic attack, while the ring is susceptible to nucleophilic attack. The calculated HOMO-LUMO gap can also be used to predict the electronic absorption properties of the molecule. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies of an Aminopyrimidine Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.1 |
| HOMO-LUMO Gap | 5.1 |
Note: Data is representative and based on TD-DFT calculations of similar aminopyrimidine compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Preclinical, In Silico)
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a biological target, such as a protein. These in silico methods are crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Binding Affinity Prediction and Interaction Hotspots
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sifisheriessciences.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. uomustansiriyah.edu.iqunair.ac.id This score, often expressed as a free energy of binding (ΔG), provides an estimate of the strength of the interaction. unair.ac.id For pyrimidine derivatives, docking studies have been successfully used to predict their binding to various targets, such as kinases and dihydrofolate reductase. unair.ac.idresearchgate.netnih.gov
Interaction hotspots are specific residues within the protein's binding site that contribute significantly to the binding energy. nih.govscilit.com These are often identified by analyzing the types of interactions formed between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. scirp.orgoup.com For a molecule like 5-(Aminomethyl)-6-methylpyrimidin-4-amine, the amino groups and the nitrogen atoms in the pyrimidine ring are likely to form key hydrogen bonds with the target protein, while the methyl group and the pyrimidine ring itself can engage in hydrophobic and van der Waals interactions. rjeid.comnih.gov
Table 3: Representative Molecular Docking Results for a Pyrimidine Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (1HCK) | -8.5 | Leu83, Glu81, Asp145 |
| Dihydrofolate Reductase (2RGO) | -7.2 | Ile5, Phe31, Ile94 |
Note: Data is representative and based on docking studies of similar pyrimidine compounds against known protein targets. sifisheriessciences.comnih.gov
Conformational Changes Upon Binding
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govduke.edu MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes in both the ligand and the protein upon binding. rjeid.comrsc.org
For a flexible ligand such as this compound, the aminomethyl group can adopt various conformations. MD simulations can explore the conformational landscape of the ligand within the binding pocket, identifying the most stable bound conformation, which may differ from its lowest energy conformation in solution. mdpi.comresearchgate.net These simulations also reveal how the protein structure adapts to the presence of the ligand, a phenomenon known as induced fit. The stability of the ligand-protein complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. rjeid.comrsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an essential tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species like intermediates and transition states. nih.gov For reactions involving pyrimidine derivatives, such as their synthesis or subsequent functionalization, computational studies can map out the entire reaction pathway.
By modeling the reaction of this compound, for example, in a nucleophilic substitution reaction, one could predict whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a distinct intermediate. The calculated energy barriers for different potential pathways would indicate the most favorable reaction mechanism. rsc.orgumich.edu This level of detail is often difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net
Transition State Characterization and Activation Energy Calculations
The synthesis of pyrimidine derivatives involves a series of complex reaction steps, each proceeding through a high-energy transition state. Characterizing these transition states and calculating the associated activation energies are fundamental to understanding the reaction mechanism and optimizing synthetic conditions. While specific experimental or computational studies on the synthesis of this compound are not extensively documented in publicly available literature, we can extrapolate from theoretical investigations of related pyrimidine syntheses.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. For instance, studies on the formation of similar heterocyclic systems like pyrido[2,3-d]pyrimidines have detailed the mechanistic steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Each of these steps involves a unique transition state structure.
Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step of this compound (Based on Related Pyrimidine Syntheses)
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Geometric Features of Transition State |
| C-N Bond Formation (Cyclization) | DFT (B3LYP) | 6-311+G(d,p) | 15-25 | Elongated C-N bond, partial bond formation between the amine and the pyrimidine ring. |
| Intramolecular Proton Transfer | MP2 | aug-cc-pVTZ | 5-10 | A bridging hydrogen atom between two nitrogen atoms or a nitrogen and an oxygen atom. |
Note: The data in this table is illustrative and based on typical values found in computational studies of pyrimidine ring formation, as specific data for this compound is not available.
The characterization of a transition state involves locating a first-order saddle point on the potential energy surface. This is a molecular geometry where all vibrational frequencies are real, except for one imaginary frequency that corresponds to the motion along the reaction coordinate leading from reactant to product. The activation energy is then the difference in energy between this transition state and the ground state of the reactants.
Kinetic and Thermodynamic Considerations of Synthetic Pathways
The feasibility of a synthetic route is governed by both kinetic and thermodynamic factors. Kinetics, related to the activation energy, determines the rate of the reaction, while thermodynamics, determined by the change in Gibbs free energy (ΔG), dictates the position of the equilibrium.
Theoretical studies on pyrimidine synthesis often compare different potential pathways to identify the most favorable one. nih.gov For the synthesis of this compound, one can envision several routes. A comprehensive computational analysis would involve calculating the free energy profile for each proposed pathway. The rate-determining step would be the one with the highest free energy barrier.
Table 2: Illustrative Thermodynamic Data for a Postulated Synthetic Pathway of this compound
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |
| Initial Condensation | -10 | -25 | -2.55 |
| Cyclization | -15 | -20 | -9.04 |
| Final Amination | -5 | -10 | -2.02 |
Note: This table presents hypothetical thermodynamic data to illustrate the principles of kinetic and thermodynamic analysis. Actual values would require specific quantum chemical calculations.
A negative ΔG indicates a spontaneous reaction step under the given conditions. By analyzing the entire energy profile, chemists can identify potential kinetic bottlenecks and thermodynamically unfavorable steps, guiding the optimization of reaction conditions such as temperature, pressure, and catalyst choice.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical)
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are crucial in modern drug discovery and materials science for predicting the properties of new, unsynthesized molecules. researchgate.net
Derivation of Descriptors and Model Development
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors could be calculated using computational software. These descriptors fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Zagreb index or the Randić index.
Geometric Descriptors: Parameters derived from the 3D structure of the molecule, such as molecular surface area and volume.
Quantum Chemical Descriptors: Properties calculated from the electronic structure of the molecule, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. researchgate.net
Once a set of descriptors is generated for a series of related pyrimidine compounds with known activities or properties, statistical methods are employed to build the model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used for this purpose. nih.gov The goal is to find a statistically significant correlation that can be used for prediction.
Table 3: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Models of this compound Analogs
| Descriptor Type | Specific Descriptor | Potential Correlation |
| Topological | First Zagreb Index | Molecular size and branching |
| Quantum Chemical | HOMO-LUMO Gap | Chemical reactivity and stability |
| Geometric | Polar Surface Area (PSA) | Membrane permeability |
| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Binding affinity to biological targets |
Predictive Modeling for Biological Activity and Physicochemical Attributes
A validated QSAR/QSPR model can be a powerful predictive tool. For this compound and its hypothetical analogs, such models could be developed to predict a range of important attributes.
Biological Activity: If a series of pyrimidine derivatives have been tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be built to predict the activity of new, untested derivatives. nih.gov This allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted potency for synthesis and testing. For example, a QSAR model might reveal that a lower HOMO-LUMO gap and a higher number of hydrogen bond donors are correlated with increased inhibitory activity against a particular kinase.
Physicochemical Attributes: QSPR models can predict fundamental physicochemical properties that are crucial for a compound's behavior, such as:
Solubility: Essential for drug formulation and bioavailability.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.
Boiling Point and Melting Point: Important for purification and handling.
Table 4: Hypothetical QSPR Model for Predicting LogP of Pyrimidine Derivatives
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | 85% of the variance in LogP is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | The model has good predictive power for new compounds. |
| Standard Error of Estimation | 0.20 | The typical error in the predicted LogP values. |
Note: The values in this table are for a hypothetical, well-performing QSPR model.
By leveraging these predictive models, researchers can design novel derivatives of this compound with optimized biological activity and desirable physicochemical properties, accelerating the discovery and development process.
Applications As Chemical Probes and Scaffolds in Chemical Biology and Medicinal Chemistry Conceptual/preclinical
Design and Synthesis of Chemical Probes for Biological System Interrogation
Chemical probes are highly characterized small molecules used to study the function of specific proteins and biological pathways in various assay settings. nih.gov The design of a chemical probe based on the 5-(aminomethyl)-6-methylpyrimidin-4-amine scaffold would involve strategic modifications to enable the specific and selective modulation of a protein target.
Design Principles: The design process for a chemical probe typically starts with a molecule known to bind to a target of interest. The this compound structure offers several points for chemical modification. The primary amino group at the 4-position and the aminomethyl group at the 5-position are key functional groups that can be derivatized. nih.gov For instance, one of the amino groups could be modified to attach a linker, which could then be connected to a reporter tag (like a fluorophore or biotin) or an affinity resin for pull-down experiments. Another strategy involves introducing reactive groups to create covalent probes that form a permanent bond with the target protein, allowing for more definitive target identification and characterization. escholarship.org
Synthetic Strategies: The synthesis of derivatives of this compound can be achieved through various established chemical routes. A common approach involves building the substituted pyrimidine (B1678525) ring from acyclic precursors. For example, a multi-step synthesis might start with the condensation of a β-alkoxypropionitrile with an alkyl formate to form an α-formyl derivative. google.com This intermediate can then be reacted with acetamidine to construct the core 2-methyl-4-aminopyrimidine ring. Subsequent functionalization at the 5-position, for instance, through a Mannich-type reaction or by starting with a pre-functionalized precursor, would introduce the aminomethyl group. Alternative strategies might involve the chemical modification of a pre-formed pyrimidine ring, such as 2-amino-4-chloro-6-methylpyrimidine, where the chlorine atom can be displaced by various nucleophiles to introduce diversity. sigmaaldrich.com
Pyrimidine Core as a Privileged Scaffold for Lead Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.com The pyrimidine core is widely recognized as such a scaffold, forming the basis of numerous FDA-approved drugs. nih.govacs.org Its ability to form hydrogen bonds and participate in π-stacking interactions allows it to be accommodated in the binding sites of a diverse range of proteins, particularly kinases. nih.gov
The this compound structure embodies the key features of this privileged scaffold. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group at the 4-position can act as a hydrogen bond donor, often forming a critical "hinge-binding" interaction in the ATP-binding pocket of kinases. acs.org The methyl group at the 6-position and the aminomethyl group at the 5-position provide vectors for chemical modification, allowing chemists to fine-tune the molecule's potency, selectivity, and physicochemical properties. acs.org This versatility makes the scaffold an excellent starting point for library synthesis in high-throughput screening (HTS) campaigns aimed at discovering new lead compounds. nih.govresearchgate.net
Strategies for Lead Compound Identification and Optimization (Preclinical Stage)
Once a "hit" compound containing the this compound scaffold is identified from a screening campaign, it enters the preclinical stages of lead identification and optimization. creative-biostructure.com The goal is to systematically modify the initial hit to develop a "lead" compound with improved drug-like properties. nih.govcreative-biostructure.com
Lead Identification: Initial hits from HTS are often potent but may lack selectivity or have poor pharmacokinetic properties. The first step is to confirm the activity and establish a preliminary structure-activity relationship (SAR). nih.gov This involves synthesizing a small number of close analogs by modifying the accessible functional groups—the two amino groups and potentially the methyl group—to understand which parts of the molecule are critical for biological activity. For example, analogs could be made by acylating the amino groups or replacing the methyl group with other alkyl or aryl groups. tandfonline.comacs.org
Lead Optimization: Lead optimization is an iterative process aimed at enhancing potency, selectivity, metabolic stability, and bioavailability while reducing toxicity. nih.govcreative-biostructure.com For a pyrimidine-based lead, optimization might involve:
Improving Potency and Selectivity: Modifications are made to the substituents on the pyrimidine ring. For kinase inhibitors, for example, adding specific groups at the 5-position can exploit unique features of the target kinase's binding pocket, thereby increasing both potency and selectivity against other kinases. acs.org
Enhancing Pharmacokinetic Properties: Physicochemical properties such as solubility and lipophilicity are modulated. This can be achieved by introducing polar or ionizable groups. For instance, the aminomethyl group could be modified to a more complex amine to balance lipophilicity and aqueous solubility. mdpi.com
Reducing Off-Target Effects: If the lead compound shows activity against unintended targets, such as cytochrome P450 (CYP) enzymes, further structural modifications are necessary. For instance, replacing a trifluoromethyl group with a less fluorinated analog has been shown to decrease CYP3A4 inhibition in some pyrimidine series. nih.gov
The table below illustrates a hypothetical lead optimization campaign for a pyrimidine-based kinase inhibitor, showing how systematic modifications can impact its biological activity.
| Compound | R1 (at 4-amino) | R2 (at 5-aminomethyl) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| Hit | H | H | 500 | 800 |
| Analog 1 | Phenyl | H | 150 | 600 |
| Analog 2 | Phenyl | Methyl | 120 | 750 |
| Analog 3 | 3-fluorophenyl | H | 80 | 1500 |
| Lead | 3-fluorophenyl | Cyclopropyl | 15 | >5000 |
This is a representative table based on general lead optimization principles for pyrimidine kinase inhibitors. IC₅₀ is the half-maximal inhibitory concentration.
Conceptual Approaches to Prodrug Design and Drug Repurposing (Theoretical)
Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ijpcbs.comijnrd.org This strategy is often used to overcome issues like poor solubility, low permeability, or rapid metabolism. nih.gov The this compound scaffold has two primary amino groups, which are common handles for prodrug design. nih.gov
Conceptual prodrug strategies for this scaffold could include:
Amide Prodrugs: The primary amino groups could be converted into amides. Amide bonds are generally stable but can be cleaved in vivo by amidase enzymes to release the active parent amine. researchgate.net This approach could be used to improve membrane permeability by masking the polar amino groups. nih.gov
Phosphate Prodrugs: A phosphate group could be attached via a cleavable linker to one of the amino groups. This would dramatically increase water solubility, potentially allowing for intravenous formulation. Phosphatase enzymes in the body would then cleave the phosphate to release the active drug. nih.gov
Redox-Activated Prodrugs: For targeted delivery to specific environments, such as hypoxic tumors, a redox-labile group (e.g., an N-oxide) could be incorporated. Under the reductive conditions present in such tissues, the promoiety would be cleaved, releasing the active drug locally. nih.gov
Drug Repurposing: Drug repurposing involves identifying new therapeutic uses for existing or failed drug candidates. nih.gov This strategy can significantly reduce the time and cost of drug development. Pyrimidine analogs have been successfully repurposed, particularly as antiviral and anticancer agents. nih.govnih.gov
A derivative of this compound, originally developed for one disease area (e.g., as a kinase inhibitor for cancer), could be theoretically repurposed by:
Phenotypic Screening: Testing the compound in a wide range of cell-based assays representing different diseases to identify unexpected biological activity.
In Silico Screening: Using computational models to predict the binding of the compound to a large panel of known drug targets. The privileged nature of the pyrimidine scaffold makes it plausible that it could bind to targets beyond its original design. nih.govacs.org
Targeting Metabolic Pathways: Given that pyrimidine analogs can interfere with nucleic acid metabolism, derivatives could be explored for applications where inhibiting cell proliferation is beneficial, such as in certain viral infections or autoimmune diseases. nih.govmdpi.com
Advanced Analytical and Purification Methodologies for 5 Aminomethyl 6 Methylpyrimidin 4 Amine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For pyrimidine (B1678525) derivatives like 5-(Aminomethyl)-6-methylpyrimidin-4-amine, liquid and gas chromatography are extensively employed. researchgate.net
HPLC and its advanced counterpart, UHPLC, are the most common and powerful techniques for the analysis of pyrimidine derivatives. helsinki.fi These methods offer high resolution, sensitivity, and reproducibility for separating the target compound from starting materials, intermediates, and by-products. The analysis of pyrimidine derivatives is often performed using reversed-phase HPLC. researchgate.net
Reversed-phase chromatography on C8 or C18 silica (B1680970) gel columns is typical for these analyses. researchgate.net The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable timeframe. Detection is commonly achieved using UV spectrophotometry, as the pyrimidine ring is a chromophore, or more selectively and sensitively with mass spectrometry (MS). researchgate.netcreative-proteomics.com UHPLC systems, using columns with smaller particle sizes, offer faster analysis times and improved resolution compared to traditional HPLC. nih.gov
Below is a table summarizing typical starting parameters for an HPLC/UHPLC method development for this compound.
| Parameter | Typical Condition | Notes |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; <150 mm x 2.1 mm, <2 µm for UHPLC) | Reversed-phase columns are standard for separating moderately polar compounds like pyrimidine derivatives. researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Buffers are used to control the ionization state of the amine groups, ensuring consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | Acetonitrile is often preferred for its lower viscosity and UV transparency. sielc.com |
| Elution Mode | Gradient or Isocratic | Gradient elution is common for complex samples containing impurities with a wide range of polarities. researchgate.net |
| Flow Rate | 0.8-1.5 mL/min (HPLC); 0.3-0.6 mL/min (UHPLC) | Flow rates are scaled based on the column dimensions. researchgate.net |
| Detection | UV at ~254 nm or Mass Spectrometry (MS) | The pyrimidine core absorbs UV light. MS detection (LC-MS) provides structural information and higher sensitivity. nih.gov |
| Column Temperature | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |
This table presents generalized starting conditions for method development. Actual parameters must be optimized for the specific application.
Gas chromatography is another valuable technique, particularly for volatile and thermally stable compounds. While HPLC is generally the method of choice for many pyrimidine derivatives, GC can be used, often requiring derivatization of the polar amine groups to increase volatility and improve peak shape. helsinki.fi Derivatization agents can convert the primary amine groups into less polar derivatives suitable for GC analysis.
The compound this compound is achiral and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for its separation. However, this technique would be essential if the compound were used as a precursor in the synthesis of a chiral molecule or if a chiral intermediate was used in its own synthesis. For instance, chiral chromatography, including methods like Supercritical Fluid Chromatography (SFC), is used to separate the enantiomers of key intermediates in the synthesis of pharmaceutical agents. nih.gov
| Parameter | Typical Condition | Notes |
| Column | Fused silica capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) or a mid-polar phase (e.g., 5% phenyl polysiloxane) | The choice of stationary phase depends on the polarity of the analyte or its derivative. |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250-280 °C | Must be high enough to ensure rapid volatilization without causing thermal degradation. |
| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 280 °C) | A temperature program is used to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds, while GC-MS provides structural identification. nih.gov |
| Derivatization | Silylation or acylation | Often required for polar amines to improve volatility and chromatographic performance. |
This table presents generalized starting conditions for method development. Actual parameters must be optimized for the specific application.
Preparative Chromatography for Compound Isolation
When high-purity this compound is required in quantities larger than what analytical chromatography can provide, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns (e.g., >20 mm internal diameter) and higher flow rates to handle significantly more material per injection. nih.gov
The goal of preparative chromatography is to isolate the target compound from impurities. The method development process involves optimizing the separation at an analytical scale to maximize resolution and throughput. This optimized method is then scaled up to the preparative system. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed, typically by evaporation, to yield the purified solid compound. This technique is crucial for obtaining reference standards and for purifying final products in a research or manufacturing setting. nih.gov
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for quantifying this compound, particularly in bulk form or simple solutions. The inherent UV absorbance of the pyrimidine ring allows for direct quantification using Beer-Lambert's law.
For enhanced specificity and sensitivity, especially in the presence of other UV-absorbing impurities, derivatization with a chromogenic agent can be used. A classic example for primary amines is the reaction with ninhydrin (B49086). researchgate.net This reaction, when carried out in a buffered, heated solution, produces a deep purple-colored product known as Ruhemann's purple, which has a strong absorbance maximum in the visible region (around 560-570 nm). researchgate.net By measuring the absorbance of this colored solution, the concentration of the primary amine can be accurately determined.
| Parameter | Condition | Purpose |
| Reagent | Ninhydrin solution (e.g., 0.2% in a buffer) | Reacts with the primary amine groups to form a colored product. researchgate.net |
| Solvent/Buffer | Alkaline borate (B1201080) buffer (e.g., pH 10) | Provides the optimal pH for the color-forming reaction. researchgate.net |
| Temperature | 80-100 °C | Heating is required to drive the reaction to completion in a timely manner. researchgate.net |
| Reaction Time | 15-20 minutes | Ensures maximum color development for stable and reproducible readings. researchgate.net |
| Detection Wavelength (λmax) | ~558 nm | Wavelength of maximum absorbance for the Ruhemann's purple product. researchgate.net |
| Quantification Range | e.g., 5-30 µg/mL | The linear range over which absorbance is directly proportional to concentration. researchgate.net |
This table outlines a typical procedure for quantification using ninhydrin derivatization. Conditions must be validated for the specific analyte.
Impurity Profiling and Degradation Product Analysis
Impurity profiling is a critical aspect of pharmaceutical and chemical analysis, aimed at identifying and quantifying all potential impurities in a sample. nih.gov Impurities can arise from the synthetic process (e.g., residual starting materials, intermediates, reagents, by-products) or from the degradation of the compound over time due to factors like light, heat, humidity, or oxidation. nih.gov
The presence of impurities, even at trace levels, can impact the properties and efficacy of the final product. nih.gov Therefore, regulatory agencies emphasize the need for thorough impurity profiling. Hyphenated techniques, especially LC-MS, are the most powerful tools for this purpose. LC-MS combines the separation power of HPLC or UHPLC with the identification capabilities of mass spectrometry, allowing for the detection and tentative identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
Potential degradation pathways for this compound could include oxidation of the aminomethyl group or hydrolysis. For example, the enzyme Thiaminase II is known to hydrolyze the C-N bond of the aminomethyl group in a similar pyrimidine structure, converting it to a hydroxymethyl group. wikipedia.org This suggests that a potential degradation product could be 5-(Hydroxymethyl)-6-methylpyrimidin-4-amine.
| Potential Impurity/Degradant | Potential Source | Primary Analytical Detection Method |
| Unreacted Starting Materials | Synthesis | HPLC-UV, LC-MS |
| Synthetic By-products | Synthesis | HPLC-UV, LC-MS, GC-MS |
| 5-(Hydroxymethyl)-6-methylpyrimidin-4-amine | Hydrolytic degradation | LC-MS |
| Oxidized derivatives | Oxidative degradation | LC-MS |
| Enantiomeric impurities (if chiral precursors used) | Synthesis | Chiral HPLC nih.gov |
This table lists plausible impurities. The actual impurity profile must be determined experimentally for each batch and storage condition.
Future Directions and Research Opportunities
Emerging Synthetic Technologies for Pyrimidine (B1678525) Synthesis
The synthesis of pyrimidine derivatives is undergoing a paradigm shift towards more efficient and environmentally benign methods. rasayanjournal.co.inbenthamdirect.com Traditional approaches often rely on harsh reaction conditions and hazardous materials. rasayanjournal.co.in Modern synthetic chemistry is increasingly adopting greener alternatives that offer higher yields, reduced waste, and simplified purification processes. rasayanjournal.co.in
Key emerging technologies in this area include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times and improved yields. rasayanjournal.co.inmdpi.com It is a powerful tool for accelerating the synthesis of complex pyrimidine structures.
Ultrasonic Synthesis: The application of ultrasound energy can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. rasayanjournal.co.inmdpi.com
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. rasayanjournal.co.inresearchgate.net This approach is highly valuable for generating diverse libraries of pyrimidine derivatives for screening purposes.
Solvent-Free and Catalyst-Free Reactions: Conducting reactions without a solvent or a catalyst, where possible, represents a significant step towards sustainable chemistry by minimizing waste and potential environmental impact. rasayanjournal.co.inbenthamdirect.comresearchgate.net The use of techniques like "Grindstone Chemistry" is an example of a solvent-free approach. researchgate.net
Green Catalysts and Solvents: The development and use of non-toxic, recyclable catalysts and environmentally friendly solvents, such as ionic liquids and water, are central to modern green chemistry principles in pyrimidine synthesis. rasayanjournal.co.inbenthamdirect.comnih.gov
These advanced synthetic strategies are not only improving the efficiency and sustainability of producing known pyrimidine compounds but are also enabling the creation of novel and complex molecular architectures that were previously difficult to access. mdpi.comresearchgate.netnih.gov
Untapped Reactivity Profiles and Novel Derivatization Pathways
While the fundamental reactivity of the pyrimidine core is well-established, there remain significant opportunities to explore untapped reactivity profiles and develop novel derivatization pathways for compounds like 5-(Aminomethyl)-6-methylpyrimidin-4-amine. The presence of multiple reactive sites—the amino groups and the methyl group—offers a rich landscape for chemical modification.
Future research in this area could focus on:
Selective Functionalization: Developing synthetic methods that allow for the selective modification of one reactive site over another is crucial for creating well-defined derivatives. This includes exploring a wider range of protecting group strategies and regioselective reactions.
Nucleophilic Aromatic Substitution (SNAr): The reaction of halogenated pyrimidines with various nucleophiles is a cornerstone of pyrimidine chemistry. nih.govresearchgate.netarkat-usa.org Further investigation into the reactivity of chloro-, bromo-, and iodo-pyrimidines can lead to the synthesis of novel aminopyrimidine derivatives. rsc.org Studies have shown that the reactivity of halogens on the pyrimidine ring generally follows the order C4/C6 > C2 >> C5. arkat-usa.org
Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to pyrimidine scaffolds can enable the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, leading to the generation of diverse chemical libraries.
Cyclocondensation Reactions: The amino and methyl groups on the pyrimidine ring can serve as handles for constructing fused heterocyclic systems. mdpi.comresearchgate.net These reactions can lead to the formation of bicyclic and polycyclic structures with unique three-dimensional shapes and potentially novel biological activities. For instance, the fusion of other heterocyclic rings, such as pyrrole (B145914) or thiophene, can yield compounds with interesting electronic and biological properties. researchgate.net
Late-Stage Functionalization: Developing methods for modifying the pyrimidine core in the later stages of a synthetic sequence is highly desirable as it allows for the rapid generation of analogues from a common intermediate.
By exploring these and other novel reaction pathways, chemists can significantly expand the chemical space around the this compound scaffold, providing a wealth of new compounds for biological evaluation.
Exploration of New Biological Targets and Mechanisms of Action (Preclinical)
Pyrimidine derivatives are known to possess a broad spectrum of biological activities, and there is considerable interest in identifying new therapeutic targets and elucidating the mechanisms of action for compounds like this compound. nih.govgsconlinepress.com Preclinical research is actively exploring the potential of pyrimidine-based compounds in various disease areas.
Future preclinical investigations are likely to focus on:
Enzyme Inhibition: Pyrimidine derivatives have shown promise as inhibitors of various enzymes, including protein kinases (such as Aurora kinase and Polo-like kinase), cyclooxygenases (COX-1 and COX-2), and metabolic enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.comnih.govresearchgate.net Screening this compound and its analogues against a broad panel of enzymes could uncover novel and potent inhibitors.
Anticancer Activity: The pyrimidine scaffold is a common feature in many anticancer drugs. gsconlinepress.commdpi.com Future research will likely involve evaluating new derivatives for their ability to inhibit cancer cell growth, induce apoptosis, and overcome drug resistance. nih.gov Studies on fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have shown promising results against cancer cell lines. gsconlinepress.com
Antimicrobial and Antiviral Potential: Given the prevalence of the pyrimidine motif in nucleosides, there is a strong rationale for exploring its derivatives as potential antimicrobial and antiviral agents. gsconlinepress.com
Neurological and Inflammatory Disorders: The ability of some pyrimidine derivatives to modulate enzymes and receptors involved in neurological and inflammatory pathways suggests their potential for treating conditions like Alzheimer's disease and chronic inflammation. gsconlinepress.comnih.govresearchgate.net
Metabolic Diseases: The inhibition of enzymes such as α-glycosidase and aldose reductase by certain pyrimidine derivatives points to their potential application in managing diabetes and its complications. researchgate.net
A deeper understanding of the structure-activity relationships (SAR) through the synthesis and biological testing of a wide range of derivatives will be crucial for optimizing potency and selectivity for specific biological targets. ijpsjournal.com
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby guiding the design of new drug candidates. ijpsjournal.com For this compound and its derivatives, advanced computational methodologies can accelerate the research and development process.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target, providing insights into the molecular interactions that govern binding affinity. ijpsjournal.com It is widely used for virtual screening of compound libraries and for understanding the binding modes of active compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of untested compounds and to identify the key structural features that contribute to potency.
Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netacs.org This information can be used to rationalize observed biological activities and to design molecules with improved properties.
Pharmacokinetic and Toxicity Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. researchgate.netrsc.org These predictions can help to identify compounds with favorable drug-like properties early in the discovery process.
Prognostic Signature Modeling: In the context of cancer research, gene expression signatures related to pyrimidine metabolism can be developed to predict patient prognosis and response to immunotherapy. nih.gov
By integrating these computational methods into the research workflow, scientists can make more informed decisions about which compounds to synthesize and test, ultimately leading to a more efficient and cost-effective discovery process.
Role of this compound in Sustainable Chemistry
The principles of sustainable or "green" chemistry are increasingly influencing the way chemicals are synthesized and used. rasayanjournal.co.inbenthamdirect.com The synthesis of this compound and its derivatives can be made more sustainable by adopting greener practices.
The role of this compound and its synthetic routes in sustainable chemistry can be enhanced through:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Multicomponent reactions are particularly well-suited for this purpose. rasayanjournal.co.in
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels.
Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis and reactions conducted at ambient temperature and pressure. rasayanjournal.co.inbenthamdirect.com
Waste Reduction and Prevention: Developing synthetic processes that generate minimal waste and avoid the use of toxic and hazardous reagents and solvents. rasayanjournal.co.in Solvent-free reactions and the use of green solvents are key strategies in this regard. rasayanjournal.co.inresearchgate.netnih.gov
Catalysis: Utilizing highly efficient and selective catalysts that can be easily recovered and reused. benthamdirect.com
By embracing these principles, the chemical community can ensure that the synthesis and application of this compound and its derivatives are conducted in an environmentally responsible manner, contributing to a more sustainable chemical industry. rasayanjournal.co.inbenthamdirect.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
